molecular formula C14H4Cl4INO2 B11224741 4,5,6,7-tetrachloro-2-(2-iodophenyl)-1H-isoindole-1,3(2H)-dione

4,5,6,7-tetrachloro-2-(2-iodophenyl)-1H-isoindole-1,3(2H)-dione

Cat. No.: B11224741
M. Wt: 486.9 g/mol
InChI Key: HLWDRYVUYHFULB-UHFFFAOYSA-N
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Description

4,5,6,7-tetrachloro-2-(2-iodophenyl)-1H-isoindole-1,3(2H)-dione is a synthetic organic compound that belongs to the class of isoindole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5,6,7-tetrachloro-2-(2-iodophenyl)-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactions. One common method includes the halogenation of isoindole derivatives followed by the introduction of the iodophenyl group through electrophilic aromatic substitution. The reaction conditions often require the use of strong halogenating agents and catalysts to achieve high yields.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale halogenation processes using continuous flow reactors. These methods ensure consistent product quality and higher efficiency. The use of automated systems and advanced purification techniques such as chromatography and crystallization are also common in industrial production.

Chemical Reactions Analysis

Types of Reactions

4,5,6,7-tetrachloro-2-(2-iodophenyl)-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state derivatives.

    Reduction: Reduction reactions can lead to the removal of halogen atoms or the reduction of the isoindole ring.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where halogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium iodide (NaI) and silver nitrate (AgNO3) are used for halogen exchange reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce dehalogenated isoindole compounds.

Scientific Research Applications

4,5,6,7-tetrachloro-2-(2-iodophenyl)-1H-isoindole-1,3(2H)-dione has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of advanced materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 4,5,6,7-tetrachloro-2-(2-iodophenyl)-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or DNA, leading to various biological effects. The compound’s halogenated structure allows it to form strong interactions with these targets, potentially inhibiting or modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    4,5,6,7-tetrachloro-2-phenyl-1H-isoindole-1,3(2H)-dione: Lacks the iodine atom but shares similar chemical properties.

    2-(2-iodophenyl)-1H-isoindole-1,3(2H)-dione: Lacks the chlorine atoms but has similar structural features.

    4,5,6,7-tetrachloro-1H-isoindole-1,3(2H)-dione: Lacks the phenyl and iodine groups but retains the tetrachloroisoindole core.

Uniqueness

4,5,6,7-tetrachloro-2-(2-iodophenyl)-1H-isoindole-1,3(2H)-dione is unique due to the presence of both chlorine and iodine atoms, which confer distinct chemical reactivity and potential biological activity. This combination of halogens can enhance the compound’s ability to interact with various molecular targets, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C14H4Cl4INO2

Molecular Weight

486.9 g/mol

IUPAC Name

4,5,6,7-tetrachloro-2-(2-iodophenyl)isoindole-1,3-dione

InChI

InChI=1S/C14H4Cl4INO2/c15-9-7-8(10(16)12(18)11(9)17)14(22)20(13(7)21)6-4-2-1-3-5(6)19/h1-4H

InChI Key

HLWDRYVUYHFULB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N2C(=O)C3=C(C2=O)C(=C(C(=C3Cl)Cl)Cl)Cl)I

Origin of Product

United States

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